1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS 1076198-44-1 properties
1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS 1076198-44-1 properties
An In-Depth Technical Guide to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is limited in publicly accessible literature. This guide has been constructed by integrating the confirmed structural details of the molecule with established principles and data from structurally analogous compounds, namely aromatic sulfonamides and substituted propiophenones. All proposed protocols and properties should be considered theoretical and require experimental validation.
Introduction
1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, with CAS number 1076198-44-1, is a unique organic molecule that merges two key chemical scaffolds: a substituted propiophenone and an aromatic sulfonamide. The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] The propiophenone moiety serves as a versatile synthetic intermediate and is present in various biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, inferred pharmacological potential, and robust analytical methodologies for its characterization.
Section 1: Physicochemical Properties
The properties of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone can be tabulated based on its confirmed molecular formula and data extrapolated from related compounds like propiophenone and benzenesulfonamide.
| Property | Value | Source / Basis |
| CAS Number | 1076198-44-1 | Confirmed |
| Molecular Formula | C₁₀H₁₃NO₄S | Confirmed[3] |
| Molecular Weight | 243.28 g/mol | Calculated from Formula[3] |
| Appearance | Predicted: White to off-white or brown solid | Analogy to similar compounds[4] |
| Melting Point | Predicted: >100 °C | Aromatic sulfonamides are typically solids |
| Boiling Point | Predicted: >300 °C (decomposes) | High for multifunctional aromatic compounds |
| Solubility | Predicted: Soluble in acetone, DMSO, methanol; sparingly soluble in water | General solubility of sulfonamides and propiophenones[5] |
| pKa | Predicted: 8-10 (sulfonamide N-H) | Typical range for unsubstituted sulfonamides |
Section 2: Synthesis and Manufacturing
A logical and established approach to synthesizing 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is via a multi-step pathway starting from a readily available precursor like 4-methoxyaniline or a related anisole derivative. A plausible route involves the chlorosulfonation of a methoxy-substituted aromatic ring followed by amination to form the sulfonamide, and a subsequent Friedel-Crafts acylation to introduce the propanone side chain.
A more direct, albeit potentially lower-yielding, route could involve the Friedel-Crafts acylation of a pre-formed 2-methoxybenzenesulfonamide. The following protocol details a conceptual synthesis based on established chemical transformations for similar molecules.[6][7][8]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation of 2-Methoxybenzenesulfonamide (Conceptual)
Step 1: Synthesis of 2-Methoxybenzenesulfonamide
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Chlorosulfonation: To a stirred solution of anisole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (2.0-3.0 eq) at 0-5 °C.[8]
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice. The product, 2-methoxybenzenesulfonyl chloride, will separate. Extract with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
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Amination: Dissolve the crude 2-methoxybenzenesulfonyl chloride in a solvent like THF. Cool to 0-5 °C and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[9]
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Stir at room temperature for 3-5 hours. Remove the organic solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 2-methoxybenzenesulfonamide.
Step 2: Friedel-Crafts Acylation
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To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.2 eq) dropwise.
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Add the 2-methoxybenzenesulfonamide (1.0 eq) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.
Section 3: Potential Pharmacological Activity
The biological activity of this molecule is likely dominated by the sulfonamide functional group, a well-known pharmacophore.
Mechanism of Action: Sulfonamide Group
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. Human cells are unaffected as they obtain folic acid from their diet.[11] Non-antibacterial sulfonamides can exhibit a wide range of activities, including inhibition of carbonic anhydrase, which is relevant in diuretics and glaucoma treatment.[2][12]
Sources
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- 3. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone - CAS号 1076198-44-1 - 摩熵化学 [molaid.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Propiophenone - Wikipedia [en.wikipedia.org]
- 6. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy [quickcompany.in]
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- 10. Pharmacology of Sulfonamides and Cotrimoxazole | Pharmacology Mentor [pharmacologymentor.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
